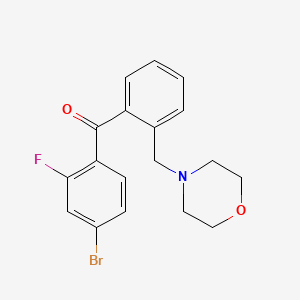

4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOPKGFYGJMCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643553 | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-86-2 | |

| Record name | Methanone, (4-bromo-2-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Bromo-2-fluorobenzophenone Core

-

- 4-Bromo-2-fluorobenzoyl chloride or 4-bromo-2-fluorobenzaldehyde as halogenated aromatic precursors.

- Phenyl derivatives for Friedel-Crafts acylation.

Method:

Friedel-Crafts acylation is a common approach to synthesize benzophenone derivatives. The halogenated benzoyl chloride reacts with an appropriate aromatic compound under Lewis acid catalysis (e.g., AlCl3) to form the benzophenone core with bromine and fluorine substituents retained.-

- Solvent: Dichloromethane or carbon disulfide

- Catalyst: Aluminum chloride (AlCl3)

- Temperature: 0–25 °C initially, then room temperature to reflux

- Time: Several hours until completion

Alternative Synthetic Routes

Reductive Amination:

An alternative method involves the reaction of 2'-formyl benzophenone derivatives with morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the morpholinomethyl substituent directly.Halogenation of Morpholinomethyl Benzophenone:

Starting from 2'-morpholinomethyl benzophenone, selective bromination at the 4-position of the other phenyl ring can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Representative Data Table of Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Bromo-2-fluorobenzoyl chloride, AlCl3, DCM, 0–25 °C | 70–85 | High regioselectivity for halogenated benzophenone |

| 2 | Halomethylation | Paraformaldehyde, HCl or paraformaldehyde, HBr, solvent | 60–75 | Introduces halomethyl group at 2' position |

| 3 | Nucleophilic Substitution | Morpholine, triethylamine, DMF, 50–80 °C | 65–90 | Morpholinomethyl group installation |

| 4 | Purification | Column chromatography (silica gel) | — | Ensures high purity |

Research Findings and Notes

Halogenation Selectivity:

Bromination and fluorination on aromatic rings require careful control to avoid polyhalogenation or substitution at undesired positions. Using pre-halogenated starting materials improves selectivity and yield.Morpholinomethyl Group Introduction:

Morpholine is a nucleophilic amine that reacts efficiently with halomethyl intermediates. The reaction is generally clean, but excess morpholine or base may be required to drive the reaction to completion.Purification:

Due to the presence of multiple functional groups, purification by silica gel chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures) is effective.Scale-Up Considerations: Industrial synthesis may employ continuous flow reactors for halogenation and substitution steps to improve safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the production of dyes, catalysts, and optical materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone

- 2-Fluoro-4-bromobenzaldehyde

Uniqueness

4-Bromo-2-fluoro-2’-morpholinomethyl benzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous .

Biological Activity

4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone (CAS No. 898750-86-2) is a synthetic compound characterized by its unique molecular structure, which includes a benzophenone core substituted with bromine, fluorine, and morpholinomethyl groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C18H17BrFNO2

- Molecular Weight : 364.24 g/mol

- IUPAC Name : (4-bromo-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone

The biological activity of 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone is not completely elucidated; however, it is believed to interact with specific biomolecules, potentially modulating enzyme activities or receptor interactions. The presence of halogen atoms may enhance its reactivity and binding affinity towards various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone exhibit significant anticancer properties. For instance, in vitro assays demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| BPU | MCF-7 | 8.47 ± 0.18 | Inhibits growth |

| 4-Bromo... | Jurkat | Not specified | Alters cell cycle |

Inhibition of Enzyme Activity

The compound is also being investigated for its potential to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis and angiogenesis. Computational docking studies have suggested that it may effectively bind to MMP-2 and MMP-9, leading to the hypothesis that it could serve as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone:

- In Vitro Cytotoxicity Assays : Research has shown that derivatives can significantly reduce cell viability in cultured cancer cell lines, suggesting a promising avenue for anticancer drug development.

- Anti-inflammatory Effects : Some studies indicate that similar compounds possess anti-inflammatory properties by inhibiting nitric oxide production and pro-inflammatory cytokines in cellular models .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the morpholine ring or the benzophenone core can substantially influence biological activity, providing insights for optimizing therapeutic efficacy .

Q & A

Q. What synthetic routes are available for preparing 4-Bromo-2-fluoro-2'-morpholinomethyl benzophenone, and how can their efficiency be optimized?

A common approach involves using 4-Bromo-2-fluorobenzaldehyde (CAS RN 57848-46-1) as a precursor. For example, condensation reactions with morpholine-containing intermediates under nucleophilic substitution conditions can introduce the morpholinomethyl group. Optimization may include adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to enhance yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically employed. Monitoring by TLC and NMR ensures intermediate formation .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : , , and NMR are essential for verifying substituent positions and fluorine/bromine integration. For instance, NMR can distinguish fluorine environments in the aromatic ring .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] at m/z 367.03) .

- IR Spectroscopy : Peaks near 1680 cm (C=O stretch) and 1250 cm (morpholine C-N) validate functional groups .

Q. How can researchers screen this compound for biological activity, such as antimicrobial effects?

Adopt standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ampicillin) and validate results with triplicate assays .

Advanced Research Questions

Q. What mechanistic insights are needed to explain the cyclization of intermediates during synthesis?

Cyclization steps (e.g., forming benzophenone cores) may involve DMSO/I-mediated oxidative coupling. Advanced techniques like in situ FTIR or DFT calculations can map transition states and electron density shifts. Kinetic studies (variable-temperature NMR) may reveal rate-limiting steps, while isotopic labeling () can track oxygen incorporation .

Q. What challenges arise in X-ray crystallography of halogenated benzophenones, and how are they resolved?

Halogen atoms (Br, F) introduce heavy-atom effects, complicating phase determination. Use SHELXT for structure solution and SHELXL for refinement, leveraging intrinsic anomalous scattering from bromine. For twinned crystals, implement TWINABS to correct intensity data. High-resolution datasets (≤1.0 Å) improve disorder modeling of morpholine groups .

Q. How should researchers address contradictions in reaction yields or biological data across studies?

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations (e.g., 60% vs. 75%) under different conditions.

- Reproducibility Checks : Verify solvent purity (HPLC-grade) and moisture levels (Schlenk techniques for air-sensitive steps).

- Biological Assays : Cross-validate using alternative methods (e.g., agar diffusion vs. microdilution) and cell lines .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) .

- Crystallography : Employ ORTEP-3 for thermal ellipsoid visualization and PLATON to check for missed symmetry .

- Data Analysis : Utilize MestReNova for NMR deconvolution and PyMol for crystallographic rendering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.